4H-thiopyran-4-one 1,1-dioxide

Vue d'ensemble

Description

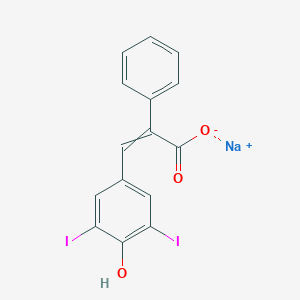

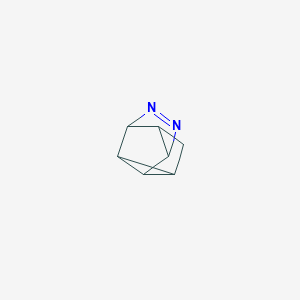

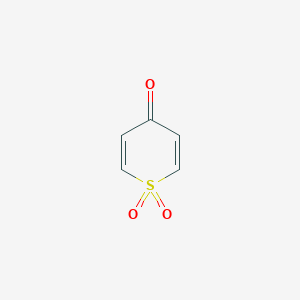

4H-thiopyran-4-one 1,1-dioxide, also known as 1,1-Dioxo-tetrahydro-thiopyran-4-one, is a chemical compound with the linear formula C5H4O3S . It has a molecular weight of 144.15 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Tetrahydro-4H-thiopyran-4-ones are most commonly synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation in the presence of NaOMe or NaH . The intermediates obtained according to this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are hydrolyzed and decarboxylated by heating in 10–15% H2SO4 . The starting 3,3’-thiodipropanoates are obtained from 3,3’-thiodipropionic acid or by a reaction of methyl acrylate with sodium hydrosulfide .

Chemical Reactions Analysis

Tetrahydro-4H-thiopyran-4-ones have been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles . They are also valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials .

Applications De Recherche Scientifique

Pharmacology: Inhibitors Design

4H-thiopyran-4-one 1,1-dioxide has been studied as a pharmacophore in the design of peptide-based inhibitors, particularly for the serine protease plasmin . This enzyme plays a crucial role in angiogenesis, which is vital for tumor growth and metastasis. Inhibitors based on 4H-thiopyran-4-one 1,1-dioxide have shown potential in increasing potency due to the electron-withdrawing sulfone functional group, which enhances the inhibitory effect compared to cyclohexanone-based inhibitors .

Material Science: Synthesis of Heterocycles

In material science, 4H-thiopyran-4-one 1,1-dioxide serves as a reagent for synthesizing various heterocyclic compounds . These compounds are integral in creating photosensitive semiconductors and electrochromic materials, which have applications in solar cells and smart windows, respectively .

Organic Synthesis: Multicomponent Reactions

The compound is employed in organic synthesis, particularly in multicomponent reactions that adhere to green chemistry principles . It is used to form sulfur- and nitrogen-containing polyheterocyclic systems, which are valuable in developing new organic materials and biologically active substances .

Analytical Chemistry: Preparation of Diketones

In analytical chemistry, 4H-thiopyran-4-one 1,1-dioxide is utilized in condensation reactions for the preparation of meso 1,9-diketones . These diketones are important intermediates in various analytical procedures, including the synthesis of complex organic molecules .

Biochemistry: Enzyme Inhibition

The biochemical applications of 4H-thiopyran-4-one 1,1-dioxide include the development of enzyme inhibitors . As mentioned in pharmacology, its role in inhibiting plasmin can be extended to other enzymes involved in critical biological processes, offering a pathway to novel treatments .

Environmental Science: Synthesis of Cyclic Sulfones

Environmental science benefits from the synthesis of new cyclic sulfones using 4H-thiopyran-4-one 1,1-dioxide as a starting material . These sulfones have potential applications in developing anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic agents .

Agriculture: Pheromone Synthesis

In agriculture, derivatives of 4H-thiopyran-4-one 1,1-dioxide are used to synthesize juvenile hormones and pheromones . These compounds are crucial in pest control strategies, helping to manage pest populations without the use of harmful chemicals .

Food Industry: Flavor and Fragrance Compounds

Lastly, in the food industry, 4H-thiopyran-4-one 1,1-dioxide can be a precursor in the synthesis of flavor and fragrance compounds. While specific applications in this field are not directly cited, the compound’s role in organic synthesis suggests its potential utility in creating complex flavor profiles for food products .

Mécanisme D'action

Target of Action

Some derivatives of tetrahydro-4h-thiopyran-4-ones have shown promise as inhibitors of phosphodiesterase and β-secretase bace1 .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in the cellular environment . More research is needed to fully understand the interaction between 4H-thiopyran-4-one 1,1-dioxide and its targets.

Biochemical Pathways

It’s known that the compound can influence various biochemical reactions, leading to downstream effects .

Result of Action

Some derivatives of tetrahydro-4h-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity .

Propriétés

IUPAC Name |

1,1-dioxothiopyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINDZQUZHVVTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS(=O)(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304572 | |

| Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-thiopyran-4-one 1,1-dioxide | |

CAS RN |

17396-38-2 | |

| Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17396-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Thiopyran-4-one, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4H-thiopyran-4-one 1,1-dioxide a relevant scaffold in medicinal chemistry?

A1: Research suggests that the electron-withdrawing sulfone group (SO2) in 4H-thiopyran-4-one 1,1-dioxide enhances its potential as a pharmacophore. Studies comparing cyclohexanone-based inhibitors to their 4H-thiopyran-4-one 1,1-dioxide counterparts demonstrated that the presence of the sulfone group increased inhibitor potency against the serine protease plasmin by a factor of 3-5. [] This finding highlights the potential of this scaffold for developing more potent enzyme inhibitors.

Q2: How does the structure of 4H-thiopyran-4-one 1,1-dioxide lend itself to derivatization?

A2: Halogenation reactions have been successfully performed on 4H-thiopyran-4-one 1,1-dioxide and its 2,6- and 3,5-diphenyl derivatives. These reactions selectively yield 3-halogen and 3,5-dihalogen substituted products. [, ] This selective halogenation allows for further modifications and the potential introduction of various functional groups, broadening the scope for developing diverse derivatives.

Q3: Are there any challenges associated with derivatizing 4H-thiopyran-4-one 1,1-dioxide?

A3: While halogenation provides a route for derivatization, the resulting halogenated 4H-thiopyran-4-one 1,1-dioxide derivatives exhibit significant sensitivity to bases. [, ] This sensitivity limits the types of subsequent reactions and modifications possible, posing a challenge for synthesizing a wider range of derivatives.

Q4: What potential applications in materials science does 4H-thiopyran-4-one 1,1-dioxide hold?

A4: 4H-thiopyran-4-one 1,1-dioxides have been explored as precursors for synthesizing sulfone-containing analogues of tetracyanoquinodimethane (TCNQ). [, ] TCNQ is a strong electron acceptor with applications in organic electronics and materials science. The development of sulfone-containing TCNQ analogues could lead to new materials with potentially enhanced properties.

Q5: How does light exposure affect 4H-thiopyran-4-one 1,1-dioxide derivatives?

A5: Photoreactions have been observed in 4H-thiopyran-4-one 1,1-dioxide derivatives. For instance, exposing 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide to daylight leads to the formation of a trimeric cyclopentadienone derivative. [, ] Similarly, 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide reacts with arylacetylenes upon light exposure. [] These photoreactions suggest potential applications in photochemistry and material science.

Q6: Beyond enzyme inhibition and material science, are there other research avenues being explored with 4H-thiopyran-4-one 1,1-dioxide?

A6: Deuterium substitution studies have been conducted on the 4H-thiopyran-4-one 1,1-dioxide system. [] These studies provide insights into the reactivity and electronic properties of this compound class, contributing to a deeper understanding of its chemical behavior.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)